molecular formula C22H27FN6O2 B2832010 N-(4-fluorophenyl)-2-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)piperidin-1-yl)acetamide CAS No. 1207044-42-5

N-(4-fluorophenyl)-2-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)piperidin-1-yl)acetamide

Cat. No.: B2832010
CAS No.: 1207044-42-5
M. Wt: 426.496
InChI Key: FPYZUHGDVUCFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)piperidin-1-yl)acetamide is a synthetic organic compound with a molecular formula of C22H27FN6O2 and a molecular weight of 426.5 g/mol . Its structure features a complex pharmacophore that includes a piperazine-pyrimidine moiety linked to a fluorophenyl-acetamide group via a piperidine carbonyl spacer. This specific architecture is of significant interest in medicinal chemistry, as similar molecular scaffolds are frequently investigated for their binding affinity to central nervous system targets and various enzyme systems . Compounds with piperazine and acetamide functional groups are often explored as potential agents for neurological disorders, with some analogs showing activity in models of epilepsy and as binders to neuronal voltage-sensitive sodium channels . Furthermore, such sophisticated heterocyclic frameworks are common in early-stage drug discovery for conditions like cancer, with research focusing on their potential as protein kinase inhibitors . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN6O2/c23-18-2-4-19(5-3-18)26-20(30)16-27-10-6-17(7-11-27)21(31)28-12-14-29(15-13-28)22-24-8-1-9-25-22/h1-5,8-9,17H,6-7,10-16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYZUHGDVUCFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=CC=N3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)piperidin-1-yl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly its interactions with biological targets. This article provides a comprehensive overview of the biological activity, synthesis, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C_{22}H_{25}F_{N}_{6}O. The compound features a piperazine moiety linked to a pyrimidine ring, which is crucial for its biological activity.

Key Structural Features

Feature Description
Molecular Weight 396.47 g/mol
Melting Point Not specified in available literature
Solubility Soluble in DMSO and ethanol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : This can be synthesized through cyclization reactions involving suitable diamines.
  • Introduction of the Pyrimidine Group : Nucleophilic substitution reactions are used to attach the pyrimidine moiety.
  • Carbonyl Formation : The introduction of the carbonyl group is achieved through acylation reactions.

The mechanism of action for this compound likely involves binding to specific biological targets such as receptors or enzymes. This interaction modulates their activity, influencing various cellular pathways.

Potential Biological Targets

Target Type Effect
Dopamine Receptors GPCRModulation of neurotransmitter release
Serotonin Receptors GPCRPotential antidepressant effects
Enzymes (e.g., PARP) Enzymatic inhibitionImplications in cancer therapy

Biological Activity Studies

Recent studies have highlighted the biological activity of similar piperazine derivatives against various pathogens and conditions, suggesting potential applications for this compound.

Case Studies and Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds highlight variations in substituents and their pharmacological implications:

Compound Key Structural Differences Impact on Properties
N-(4-fluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)acetamide Lacks the piperidine-carbonyl bridge present in the target compound. Reduced steric bulk; potentially higher solubility but lower target specificity.
N-{4-[4-(4-Pyrimidin-2-yl-piperazine-1-carbonyl)piperidine-1-sulfonyl]phenyl}acetamide Replaces acetamide’s piperidine with a sulfonyl-linked phenyl group. Increased polarity and molecular weight (MW ≈ 400 g/mol); may reduce cell permeability.
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Substitutes pyrimidin-2-yl with a p-toluenesulfonyl (tosyl) group. Enhanced metabolic stability due to sulfonyl group but reduced π-π stacking potential.
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide Replaces pyrimidine with a dichlorophenyl group and extends the carbon chain. Increased lipophilicity (LogP likely >3); potential for CNS penetration.

Pharmacological and Functional Comparisons

  • Target Affinity : Pyrimidine-containing derivatives (e.g., the target compound and ) show superior affinity for kinases and GPCRs compared to sulfonyl or chlorophenyl analogues, attributed to pyrimidine’s hydrogen-bonding capacity .
  • Anticancer Activity: Compounds like PPA14 (4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide) share the 4-fluorophenyl-pyrimidine motif and exhibit radiosensitizing effects via G2/M cell cycle arrest, suggesting a common mechanism for the target compound.
  • Antimicrobial Potential: The pyrimidine-piperazine scaffold in ML267 inhibits bacterial phosphopantetheinyl transferase, implying that the target compound could be modified for similar applications.

Physicochemical and ADMET Properties

  • Solubility : The target compound’s acetamide and pyrimidine groups balance lipophilicity (predicted LogP ~2.5) and aqueous solubility, unlike more hydrophobic analogues (e.g., , LogP >3) .
  • Metabolic Stability: Fluorine substitution on the phenyl ring reduces oxidative metabolism, enhancing half-life compared to non-fluorinated derivatives .

Key Research Findings

  • Structure-Activity Relationship (SAR) : The piperazine-pyrimidine moiety is critical for kinase inhibition, while the 4-fluorophenyl group optimizes pharmacokinetics .
  • Thermodynamic Stability : Molecular dynamics simulations (e.g., ) suggest that the piperidine-carbonyl bridge in the target compound enhances conformational rigidity, improving binding to flexible active sites.

Q & A

Q. [Basic]

  • Single-crystal X-ray diffraction provides unambiguous confirmation of the 3D structure, particularly for the piperazine-pyrimidine and acetamide linkages.
  • High-resolution NMR (¹H, ¹³C, 2D-COSY) resolves overlapping signals from the piperidine and fluorophenyl groups.
  • Mass spectrometry (HRMS) confirms molecular weight, with ESI+ mode preferred for ionization .

What are the primary biological targets hypothesized for this compound, and how are binding assays designed to validate them?

[Basic]
The pyrimidine and piperazine motifs suggest potential interactions with:

  • Kinases (e.g., EGFR, PI3K) due to ATP-binding site homology.
  • GPCRs (e.g., serotonin/dopamine receptors) via the fluorophenyl group.
    Assays include:
  • Fluorescence polarization for competitive binding studies.
  • Surface plasmon resonance (SPR) to quantify binding kinetics.
    Negative controls (e.g., unmodified piperazine derivatives) are essential to rule off-target effects .

How can researchers resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

[Advanced]
Discrepancies often arise from:

  • Metabolic instability : Use LC-MS/MS to identify metabolites in plasma.
  • Poor bioavailability : Optimize formulations (e.g., nanoemulsions) or introduce prodrug moieties.
  • Off-target interactions : Perform CRISPR-Cas9 knockout screens to identify confounding pathways. Statistical tools like ANOVA with post-hoc tests validate significance .

What computational strategies are effective for predicting the compound’s interaction with enzymatic targets?

Q. [Advanced]

  • Molecular docking (AutoDock Vina, Glide) models binding poses using the pyrimidine ring as a hinge region anchor.
  • Molecular dynamics (GROMACS) simulates conformational stability of the piperazine-carbonyl linkage under physiological conditions.
  • Free-energy perturbation (FEP) calculates binding affinity differences between wild-type and mutant enzymes .

What are the optimal reaction conditions to maximize yield during the piperazine-pyrimidine coupling step?

Q. [Advanced]

  • Solvent : Use DMF or DCM for polar aprotic environments.
  • Catalyst : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling if aryl halides are present.
  • Temperature : 60–80°C for 12–24 hours, monitored by TLC.
    Yield improvements (>70%) require strict anhydrous conditions and inert gas (N₂/Ar) purging .

How does the fluorophenyl group influence the compound’s pharmacokinetic properties?

Q. [Advanced]

  • Lipophilicity : The 4-fluoro substitution increases logP by ~0.5 units (measured via shake-flask method).
  • Metabolic resistance : Fluorine reduces CYP450-mediated oxidation.
  • Plasma protein binding : Use equilibrium dialysis to quantify % binding (typically >85% for fluorophenyl derivatives) .

What strategies mitigate toxicity concerns associated with the piperazine-carbonyl moiety?

Q. [Advanced]

  • Structural analogs : Replace the carbonyl with sulfonamide or urea groups to reduce hepatotoxicity.
  • Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) to mask reactive sites.
  • In vitro toxicity screening : Use HepG2 cells for liver toxicity and hERG assays for cardiac risk .

How can researchers validate the compound’s stability under physiological conditions?

Q. [Basic]

  • pH stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity : Conduct ICH Q1B photostability testing .

What are the critical considerations for designing SAR studies on this compound?

Q. [Advanced]

  • Core modifications : Vary pyrimidine (e.g., 4-OMe, 5-Cl) and piperazine (e.g., N-methyl, spirocyclic) substituents.
  • Bioisosteric replacement : Substitute the acetamide with thioacetamide or reverse amide.
  • Data interpretation : Use multivariate analysis (e.g., PCA) to correlate structural changes with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.